molecular formula C14H20N2O7 B4043052 N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid

N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid

Cat. No.: B4043052
M. Wt: 328.32 g/mol
InChI Key: KLDPETQUODAHBU-UHFFFAOYSA-N
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Description

N-[2-(2-nitrophenoxy)ethyl]butan-2-amine; oxalic acid is a chemical compound that consists of a nitrophenoxyethyl group attached to a butanamine backbone, with oxalic acid as a counterion

Scientific Research Applications

N-[2-(2-nitrophenoxy)ethyl]butan-2-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-nitrophenoxy)ethyl]butan-2-amine typically involves the reaction of 2-nitrophenol with an appropriate alkylating agent to form the nitrophenoxyethyl intermediate. This intermediate is then reacted with butan-2-amine under suitable conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-nitrophenoxy)ethyl]butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2-nitrophenoxy)ethyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the butan-2-amine backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-nitrophenoxy)ethyl]butan-2-amine
  • N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-2-amine

Comparison

Compared to similar compounds, N-[2-(2-nitrophenoxy)ethyl]butan-2-amine is unique due to the position of the nitro group on the phenoxy ring. This positional difference can significantly impact the compound’s reactivity and interaction with molecular targets. For example, the ortho-nitro group in N-[2-(2-nitrophenoxy)ethyl]butan-2-amine may lead to different steric and electronic effects compared to the para-nitro group in N-[2-(4-nitrophenoxy)ethyl]butan-2-amine.

Properties

IUPAC Name

N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.C2H2O4/c1-3-10(2)13-8-9-17-12-7-5-4-6-11(12)14(15)16;3-1(4)2(5)6/h4-7,10,13H,3,8-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDPETQUODAHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC1=CC=CC=C1[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid

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